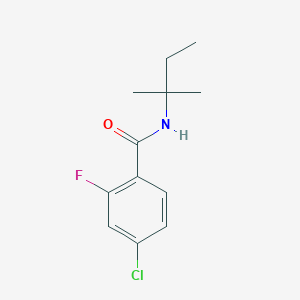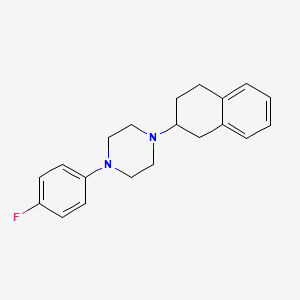![molecular formula C13H10F3N3O2 B5301850 N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5301850.png)
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TCPOBOP and is known for its ability to activate the nuclear receptor CAR (constitutive androstane receptor) in liver cells. In
作用機序
TCPOBOP activates the nuclear receptor CAR in liver cells. Activation of CAR leads to the upregulation of genes involved in drug metabolism and detoxification. This results in an increase in the metabolism and elimination of xenobiotics, such as drugs and environmental toxins, from the body. TCPOBOP also induces liver cell proliferation, which can lead to liver hypertrophy.
Biochemical and Physiological Effects
TCPOBOP has been shown to have a number of biochemical and physiological effects. It induces liver cell proliferation, leading to liver hypertrophy. It also increases the metabolism and elimination of xenobiotics from the body, making it a potential candidate for the treatment of liver toxicity. TCPOBOP has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One advantage of TCPOBOP is its ability to activate the nuclear receptor CAR in liver cells. This makes it a useful tool for studying the molecular mechanisms of liver toxicity and the effects of environmental toxins on liver function. However, one limitation of TCPOBOP is its potential to induce liver hypertrophy. This can be problematic in some experiments, as it can lead to changes in liver function that are not related to the experimental treatment.
将来の方向性
There are several future directions for research on TCPOBOP. One area of interest is the development of new drugs that target the nuclear receptor CAR. This could lead to the development of new treatments for liver toxicity and cancer. Another area of interest is the development of new methods for studying the effects of environmental toxins on liver function. This could lead to a better understanding of the molecular mechanisms of liver toxicity and the development of new treatments for liver disease. Finally, there is a need for further research into the potential side effects of TCPOBOP, particularly its potential to induce liver hypertrophy.
合成法
The synthesis of TCPOBOP involves the reaction of 3-(trifluoromethyl)phenylacetic acid with cyclopropylamine and sodium nitrite. This reaction results in the formation of N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide. The purity of the compound can be enhanced by recrystallization using ethanol.
科学的研究の応用
TCPOBOP has been extensively studied for its potential applications in various fields of research. In the field of toxicology, TCPOBOP is used as a tool to study the molecular mechanisms of liver toxicity. It is also used to study the effects of environmental toxins on liver function. In the field of pharmacology, TCPOBOP is used to study the metabolism and toxicity of drugs. Additionally, TCPOBOP has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)8-3-1-2-7(6-8)10-18-12(21-19-10)11(20)17-9-4-5-9/h1-3,6,9H,4-5H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYRPCBOVUBZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-(2-hydroxyethyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5301798.png)

![N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5301809.png)

![N-(3-methoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5301826.png)
![3-(difluoromethyl)-6-methyl-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5301832.png)


![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5301846.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)
![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5301878.png)